molecular formula C11H14O3 B1307018 5-Ethoxy-4-methoxy-2-methylbenzaldehyde CAS No. 104736-35-8

5-Ethoxy-4-methoxy-2-methylbenzaldehyde

Cat. No.: B1307018
CAS No.: 104736-35-8
M. Wt: 194.23 g/mol
InChI Key: URUSALADQYHRFL-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds defined by the presence of a carbonyl group (C=O) directly attached to an aromatic ring. numberanalytics.comwisdomlib.org This structural feature is central to their chemical behavior. The aldehyde group is a key functional group that dictates the reactivity of these compounds, while the aromatic ring influences the stability and electronic properties of the carbonyl group through resonance stabilization. numberanalytics.comfiveable.me

The chemistry of aromatic aldehydes is diverse. They undergo a variety of reactions, including nucleophilic addition, condensation reactions, and electrophilic substitution on the aromatic ring. numberanalytics.com These reactions make them valuable intermediates in organic synthesis. fiveable.me They serve as foundational materials for producing a wide array of more complex molecules, including pharmaceuticals, dyes, polymers, and fragrances. numberanalytics.comfiveable.me The ability to modify both the aldehyde group and the aromatic ring allows for the creation of a vast range of derivatives with tailored properties. fiveable.me

Significance and Research Trajectories of Substituted Benzaldehydes

Substituted benzaldehydes are derivatives of benzaldehyde (B42025) that possess additional atoms or functional groups attached to the aromatic ring. wisdomlib.org The nature and position of these substituents significantly impact the molecule's physical and chemical properties, including its reactivity, solubility, and biological activity. wisdomlib.org These modifications are crucial in the field of medicinal chemistry and materials science, where fine-tuning molecular properties is essential.

The presence of substituents opens up diverse research avenues. For example, specific substitutions can direct the synthesis of complex derivatives like chalcones, oxazolones, and Schiff bases, which are classes of compounds investigated for their medicinal potential. wisdomlib.orgwisdomlib.org Research has shown that some substituted benzaldehydes can act as allosteric modulators of hemoglobin, presenting a potential strategy for treating disorders like sickle cell disease. nih.govgoogle.com Other studies have explored their use as insect repellents and their potential neuropharmacological effects, which are highly dependent on the specific substitution pattern on the benzaldehyde core. oup.com The research trajectory for any given substituted benzaldehyde is therefore guided by the unique properties imparted by its specific functional groups.

Scope and Objectives of Academic Research on 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

The primary focus of academic and industrial research involving this compound is its application as a synthetic intermediate. It is commercially available as a building block for organic synthesis, intended for research and development purposes. moldb.comscbt.com The specific combination of ethoxy, methoxy (B1213986), and methyl groups on the benzaldehyde ring provides a unique starting material for constructing more elaborate molecular architectures.

The objectives of research utilizing this compound would typically involve multi-step synthetic pathways. Chemists may use the aldehyde functional group as a reactive handle to build new carbon-carbon or carbon-nitrogen bonds, forming the backbone of larger target molecules. The substituents on the ring (ethoxy, methoxy, methyl) can influence the reactivity of the aldehyde and the aromatic ring itself, and they become integral features of the final product, potentially contributing to its biological activity or material properties. While specific, large-scale studies on this compound itself are not prominent, its value lies in its potential to be a precursor to novel compounds with applications in pharmaceuticals, agrochemicals, or specialized polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-4-methoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-11-6-9(7-12)8(2)5-10(11)13-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUSALADQYHRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390258
Record name 5-Ethoxy-4-methoxy-2-methyl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104736-35-8
Record name 5-Ethoxy-4-methoxy-2-methyl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 5 Ethoxy 4 Methoxy 2 Methylbenzaldehyde

Established Synthetic Routes

The construction of this polysubstituted benzaldehyde (B42025) relies on well-established reactions in organic chemistry, tailored to achieve the desired substitution pattern.

A common and logical approach to synthesizing 5-Ethoxy-4-methoxy-2-methylbenzaldehyde is through the modification of a closely related precursor molecule. One such strategy begins with 5-hydroxy-4-methoxy-2-methylbenzaldehyde. This phenolic compound serves as a direct precursor, allowing for the introduction of the ethoxy group in a targeted manner. The synthesis of related hydroxy-methoxy benzaldehydes has been documented, often starting from commercially available materials like veratraldehyde or substituted toluenes. researchgate.net This precursor-based method is advantageous as it builds upon a scaffold that already contains the majority of the required structural features.

Two of the most fundamental strategies for assembling the target molecule are alkylation and formylation, which can be applied in different sequences.

Alkylation: The most direct alkylation approach is the Williamson ether synthesis. masterorganicchemistry.com This method involves the ethylation of the hydroxyl group of a phenolic precursor, such as 5-hydroxy-4-methoxy-2-methylbenzaldehyde. The reaction is typically carried out by treating the phenol (B47542) with an ethylating agent, like ethyl iodide or diethyl sulfate, in the presence of a weak base such as potassium carbonate. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the ethylating agent in a classic SN2 reaction to form the desired ethyl ether linkage.

Formylation: Alternatively, the synthesis can commence with an aromatic precursor that already possesses the required alkoxy and methyl groups, such as 1-ethoxy-2-methoxy-4-methylbenzene. The aldehyde functionality is then introduced directly onto this electron-rich aromatic ring through a formylation reaction. The Vilsmeier-Haack reaction is a highly effective method for this transformation. organic-chemistry.orgwikipedia.org It employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as the formylating electrophile. thieme-connect.deijpcbs.com Another classical method is the Gattermann reaction, which uses hydrogen cyanide and a Lewis acid to achieve formylation on activated aromatic rings. mdma.ch

The following table summarizes these primary synthetic approaches.

Table 1: Key Alkylation and Formylation Strategies
Strategy Starting Material Key Reagents Reaction Type Product
Alkylation 5-hydroxy-4-methoxy-2-methylbenzaldehyde 1. K₂CO₃ (Base)2. CH₃CH₂I (Ethyl Iodide) Williamson Ether Synthesis This compound
Formylation 1-ethoxy-2-methoxy-4-methylbenzene 1. POCl₃ / DMF2. H₂O (workup) Vilsmeier-Haack Reaction This compound

While classical methods are robust, modern synthetic chemistry often employs catalytic systems to improve efficiency and sustainability. For the synthesis of this compound, catalytic approaches can be applied to both the alkylation and formylation steps.

In the O-alkylation of the phenolic precursor, phase-transfer catalysts can be used to facilitate the reaction between the aqueous phenoxide and the organic ethylating agent. More advanced systems for the O-alkylation of phenols utilize a range of solid acid and basic catalysts, which can offer advantages in terms of catalyst separation and recycling. researchgate.nettandfonline.comtandfonline.com For instance, gas-phase alkylation using an alcohol as the alkylating agent can be achieved over catalysts like rare-earth metal orthophosphates. google.com

Catalytic formylation of aryl halides has also been developed, for example, using nickel-based catalysts. rsc.org This would necessitate starting from a halogenated precursor, such as 5-ethoxy-1-iodo-4-methoxy-2-methylbenzene, but offers a pathway that avoids the stoichiometric reagents of the Vilsmeier-Haack reaction. Furthermore, milder Lewis acids, including rare earth metal triflates, can catalyze Friedel-Crafts type reactions under less harsh conditions than traditional catalysts. stackexchange.com

Intramolecular and Intermolecular Reaction Mechanisms

The chemical behavior of this compound is dictated by its two main reactive sites: the aldehyde moiety and the electron-rich aromatic ring.

The aldehyde functional group is a site of rich chemical reactivity, readily undergoing oxidation, reduction, and a variety of nucleophilic addition reactions.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 5-ethoxy-4-methoxy-2-methylbenzoic acid. This transformation can be accomplished using a range of common oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and acid), or milder reagents like silver oxide (Ag₂O) in the Tollens' test.

Reduction: Conversely, the aldehyde group is readily reduced to a primary alcohol, (5-ethoxy-4-methoxy-2-methylphenyl)methanol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over metals like palladium, platinum, or nickel is also a highly effective method.

Nucleophilic Additions: The electrophilic carbon atom of the carbonyl group is susceptible to attack by a wide array of nucleophiles. Key reactions include the formation of cyanohydrins upon treatment with hydrogen cyanide, the formation of acetals by reacting with alcohols under acidic catalysis, and the conversion to alkenes via the Wittig reaction with phosphonium (B103445) ylides. It also reacts with primary amines to form imines (Schiff bases).

Table 2: Characteristic Reactions of the Aldehyde Moiety

Reaction Type Reagent(s) Functional Group Transformation Product Type
Oxidation KMnO₄ or CrO₃ -CHO → -COOH Carboxylic Acid
Reduction NaBH₄ or H₂/Pd -CHO → -CH₂OH Benzyl Alcohol
Nucleophilic Addition HCN -CHO → -CH(OH)CN Cyanohydrin
Nucleophilic Addition R'NH₂ -CHO → -CH=NR' Imine
Nucleophilic Addition Ph₃P=CR₂ (Wittig Reagent) -CHO → -CH=CR₂ Alkene
Acetal Formation R'OH, H⁺ -CHO → -CH(OR')₂ Acetal

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating substituents: a methoxy (B1213986) group (-OCH₃), an ethoxy group (-OCH₂CH₃), and a methyl group (-CH₃). fiveable.melibretexts.org All three are ortho-, para-directing groups.

The substitution pattern (substituents at positions 2, 4, and 5) leaves positions 3 and 6 open for substitution. The directing effects of the existing groups determine the regioselectivity of further reactions:

The methoxy group at C4 strongly activates the ortho positions (C3 and C5).

The ethoxy group at C5 strongly activates the ortho positions (C4 and C6).

The methyl group at C2 weakly activates the ortho (C3) and para (C5) positions.

Considering these effects collectively, both the C3 and C6 positions are activated. The C3 position is ortho to both the methyl group and the methoxy group. The C6 position is ortho to the ethoxy group. The alkoxy groups (-OR) are more powerful activating groups than the alkyl group (-CH₃). libretexts.org Therefore, the positions ortho to the ethoxy and methoxy groups (C6 and C3) are the most electronically enriched. However, the C3 position is flanked by the methyl group at C2, which may impart some steric hindrance. Consequently, electrophilic attack is most likely to occur at the C6 position , which is strongly activated by the adjacent ethoxy group and is sterically more accessible. This makes C6 the predicted site for reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity in Synthesis

The primary challenge in the synthesis of this compound is achieving the desired regiochemistry of formylation on the precursor, 1-ethoxy-2-methoxy-4-methylbenzene. The positions ortho and para to the activating alkoxy groups are the most nucleophilic. The directing effects of the substituents are crucial in determining the site of electrophilic attack.

The Vilsmeier-Haack reaction , which utilizes a Vilsmeier reagent (commonly generated from dimethylformamide and phosphoryl chloride), is a powerful method for formylating electron-rich arenes. thieme-connect.deorganic-chemistry.orgwikipedia.orgijpcbs.com For a substrate like 1-ethoxy-2-methoxy-4-methylbenzene, the formyl group is expected to be introduced at the most sterically accessible and electronically activated position. The position ortho to the ethoxy group and para to the methyl group is a likely candidate.

The Duff reaction , which employs hexamethylenetetramine (HMTA) in an acidic medium, is another method for the ortho-formylation of phenols. While the precursor to our target molecule is not a phenol, related methodologies could potentially be adapted.

The Riemer-Tiemann reaction is specific for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.org This method would require a phenolic precursor to be synthetically useful for the target compound.

The regioselectivity of these reactions is a subject of extensive study, and the outcome can be influenced by factors such as the specific reagents used, reaction temperature, and the solvent system.

Stereoselectivity in Transformations

Once synthesized, the aldehyde functional group of this compound is prochiral, meaning it can be converted into a chiral center. numberanalytics.com This opens up possibilities for stereoselective transformations to produce enantiomerically enriched or pure products, which is of particular importance in the pharmaceutical and fragrance industries where the biological activity or scent of a molecule can be dependent on its stereochemistry.

For instance, the reduction of the aldehyde to the corresponding alcohol, 5-ethoxy-4-methoxy-2-methylbenzyl alcohol, can be achieved with high stereoselectivity using chiral reducing agents or biocatalysts. Similarly, nucleophilic addition to the carbonyl group can be controlled to favor the formation of one enantiomer over the other through the use of chiral catalysts or auxiliaries. researchgate.net

Novel Synthetic Approaches and Methodological Advancements

In recent years, there has been a significant push towards developing more sustainable, efficient, and scalable synthetic methodologies in the chemical industry. These advancements are highly relevant to the synthesis of fine chemicals like this compound.

Principles of Green Chemistry in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of aromatic compounds, including vanillin (B372448) and its analogs, which are structurally related to this compound. orientjchem.orgresearchgate.net Key aspects of green chemistry applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical fluids.

Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. This includes both homogeneous and heterogeneous catalysis.

Renewable Feedstocks: Exploring the use of bio-based starting materials. For example, vanillin can be derived from lignin, a component of wood. chinakxjy.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or mechanochemistry to reduce energy consumption and reaction times. researchgate.net

The application of these principles can lead to more sustainable and cost-effective production processes for this compound and related compounds. nih.govacs.org

Continuous Flow Synthesis and Scalability Considerations

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients. acs.orgdurham.ac.ukrsc.org The use of micro- or meso-reactors offers several advantages over traditional batch processing, including:

Enhanced Heat and Mass Transfer: Leading to better reaction control, higher yields, and improved safety.

Scalability: Scaling up production is often simpler and more predictable in a flow system by running the process for a longer duration or by using parallel reactors.

Safety: The small reaction volumes inherent in flow reactors minimize the risks associated with handling hazardous reagents or exothermic reactions.

Flow chemistry has been successfully applied to a variety of reactions relevant to the synthesis of substituted benzaldehydes, including oxidations and formylations. nih.govacs.org A continuous flow setup for the synthesis of this compound could offer significant improvements in terms of efficiency, safety, and scalability. acs.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. Enzymes, as biocatalysts, operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

For a molecule like this compound, several chemoenzymatic strategies can be envisioned:

Biocatalytic Reduction: The stereoselective reduction of the aldehyde to the corresponding chiral alcohol can be achieved using alcohol dehydrogenases or whole-cell systems. tandfonline.comresearchgate.netredalyc.orgscielo.org.mxscielo.org.mx

Lipase-Catalyzed Reactions: Lipases are versatile enzymes that can catalyze a range of transformations in organic solvents, including the synthesis of esters from aldehydes. nih.govnih.govscielo.brresearchgate.netmdpi.comresearchgate.net This could be a route to derivatives of the target molecule.

The integration of biocatalysis into the synthetic pathway can lead to greener and more efficient processes for producing valuable, enantiomerically pure compounds.

Spectroscopic and Advanced Structural Characterization of 5 Ethoxy 4 Methoxy 2 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 5-Ethoxy-4-methoxy-2-methylbenzaldehyde, ¹H and ¹³C NMR would provide crucial information about the hydrogen and carbon frameworks, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The chemical shift (δ) of these signals, their integration, and their splitting patterns (multiplicity) would allow for the assignment of each proton to its specific position in the molecule.

Expected ¹H NMR Spectral Features:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aldehyde (-CHO)9.5 - 10.5Singlet (s)1H
Aromatic (Ar-H)6.5 - 7.5Singlets (s) or Doublets (d)2H
Methoxy (B1213986) (-OCH₃)~3.9Singlet (s)3H
Ethoxy (-OCH₂CH₃)~4.1Quartet (q)2H
Methyl (Ar-CH₃)~2.5Singlet (s)3H
Ethoxy (-OCH₂CH₃)~1.4Triplet (t)3H

Note: The exact chemical shifts and coupling constants would be dependent on the solvent used and the specific electronic environment of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum.

Expected ¹³C NMR Spectral Features:

Carbon Assignment Expected Chemical Shift (ppm)
Aldehyde (C=O)190 - 200
Aromatic (C-O)140 - 160
Aromatic (C-C)110 - 140
Methoxy (-OCH₃)55 - 65
Ethoxy (-OCH₂)60 - 70
Methyl (Ar-CH₃)15 - 25
Ethoxy (-CH₃)10 - 20

Note: These are approximate chemical shift ranges and can vary based on the specific molecular environment.

Advanced Two-Dimensional NMR Techniques for Connectivity and Proximity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques would be indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, such as those within the ethoxy group (-OCH₂CH₃).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the substituent groups (ethoxy, methoxy, methyl, and aldehyde) and the benzene (B151609) ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule's functional groups.

Expected FTIR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
C=O (Aldehyde)1680 - 1710Stretching
C-H (Aldehyde)2720 - 2820Stretching
C-O (Aromatic Ether)1200 - 1275 (asymmetric)Stretching
C-O (Aromatic Ether)1000 - 1075 (symmetric)Stretching
C-H (Aromatic)3000 - 3100Stretching
C=C (Aromatic)1450 - 1600Stretching
C-H (Alkyl)2850 - 3000Stretching

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Shifts:

Functional Group Expected Raman Shift (cm⁻¹) Vibrational Mode
C=O (Aldehyde)1680 - 1710Stretching
C=C (Aromatic Ring)1580 - 1620Ring Breathing/Stretching
C-H (Aromatic)3050 - 3080Stretching
C-H (Alkyl)2850 - 3000Stretching

The combination of these spectroscopic techniques would provide a comprehensive and detailed structural characterization of this compound. However, without experimental data, this analysis remains a theoretical framework.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. For this compound (C₁₁H₁₄O₃), the theoretical exact mass can be calculated. However, no specific experimental HRMS data for this compound has been found in the public domain to confirm this value.

Table 1: Theoretical Exact Mass for this compound

Molecular FormulaTheoretical Exact Mass (m/z)
C₁₁H₁₄O₃194.0943

Note: This table represents a calculated value, not experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is commonly used to identify the components of a mixture and to assess the purity of a compound. The gas chromatogram would provide the retention time of this compound, indicating its volatility and interaction with the chromatographic column. The mass spectrometer would then generate a fragmentation pattern for the compound, which could be used to confirm its structure. At present, no published GC-MS data, including retention times or mass fragmentation patterns, for this compound is available.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. This provides definitive information about the molecule's absolute structure, bond lengths, and bond angles.

Single Crystal X-ray Diffraction for Absolute Structure Determination

To perform single-crystal X-ray diffraction, a well-ordered single crystal of the compound is required. The diffraction pattern of X-rays passing through the crystal can be used to construct a detailed three-dimensional model of the molecule. There are no reports of the successful crystallization or subsequent single-crystal X-ray diffraction analysis of this compound in the available scientific literature.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a solid sample. It can identify the crystalline phases present and provide information about the unit cell dimensions. This technique is particularly useful for quality control and for studying polymorphism. No PXRD patterns for this compound have been published.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds. High-performance liquid chromatography (HPLC) is a commonly used method for non-volatile compounds.

A typical HPLC method for a compound like this compound would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. The retention time and peak purity could be determined using a suitable detector, such as a UV-Vis detector. However, specific chromatographic conditions and purity data for this compound are not available in the public domain.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. In the context of this compound, HPLC is primarily utilized to determine its purity, identify any byproducts from the synthesis, and for quantitative analysis. A typical HPLC analysis involves a high-pressure pump that passes a solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analyte between the two phases.

Detailed Research Findings:

For a compound like this compound, a reverse-phase HPLC method is generally the most effective approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier such as acetonitrile or methanol. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer.

The retention time (Rt) of this compound is a critical parameter, representing the time it takes for the compound to travel from the injector to the detector. This is a characteristic value for a specific compound under a defined set of chromatographic conditions (i.e., column type, mobile phase composition, flow rate, and temperature). The purity of the sample is assessed by integrating the area of the chromatographic peak corresponding to the main compound and comparing it to the total area of all detected peaks.

While specific experimental data for the HPLC analysis of this compound is not widely published in publicly accessible literature, a representative method can be proposed based on the analysis of structurally similar aromatic aldehydes. The following table outlines a plausible set of HPLC conditions.

Table 1: Representative HPLC Parameters for the Analysis of this compound

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time 5-10 minutes (estimated)

Under these conditions, this compound would be expected to produce a sharp, well-resolved peak. The presence of any impurities, such as starting materials or side-products, would be indicated by additional peaks at different retention times. The peak area can be used to quantify the compound's concentration by comparing it to a calibration curve generated from standards of known concentration.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. It is particularly well-suited for the analysis of this compound due to its expected volatility. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert carrier gas (the mobile phase), interacts with the stationary phase, a microscopic layer of liquid or polymer on an inert solid support, inside the column.

Detailed Research Findings:

For the analysis of this compound, a capillary column with a nonpolar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or HP-5), would be appropriate. The separation is based on the boiling points of the components and their interactions with the stationary phase. The temperature of the column is a critical parameter and is often programmed to increase during the analysis (a temperature ramp) to ensure efficient separation of compounds with a range of boiling points.

Upon exiting the column, the separated components are detected by a suitable detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID provides quantitative data based on the response of the detector to the eluted compounds, while GC-MS provides both quantitative data and structural information based on the mass-to-charge ratio of the fragmented ions. The resulting mass spectrum is a molecular fingerprint that can be used to confirm the identity of the compound.

As with HPLC, specific, published GC methods for this compound are scarce. However, a typical GC method for a substituted benzaldehyde (B42025) is presented in the table below.

Table 2: Representative GC Parameters for the Analysis of this compound

ParameterCondition
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial temperature 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Mode Split (e.g., 50:1)
Expected Retention Time 10-15 minutes (estimated)

Using such a method, this compound would be expected to elute as a single, sharp peak. The retention time would be characteristic of the compound under these specific conditions. If coupled with a mass spectrometer, the resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound and a fragmentation pattern consistent with its structure, providing definitive identification. The purity can be determined by the relative percentage of the peak area of the target compound compared to the total peak areas in the chromatogram.

Theoretical and Computational Chemistry Studies on 5 Ethoxy 4 Methoxy 2 Methylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) to determine the energetic and electronic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 5-Ethoxy-4-methoxy-2-methylbenzaldehyde, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict a variety of properties. sigmaaldrich.com

These calculations would yield insights into the distribution of electrons within the molecule, identifying electron-rich and electron-deficient areas. This information is crucial for predicting how the molecule will interact with other chemical species. Key reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be derived from the energies of the frontier molecular orbitals. mdpi.com Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the sites most susceptible to electrophilic and nucleophilic attack. nih.gov

Illustrative Table of DFT-Derived Reactivity Descriptors

ParameterDefinitionPredicted Significance for this compound
Chemical Potential (μ)The tendency of electrons to escape from the system.Indicates the molecule's overall reactivity in charge transfer processes.
Chemical Hardness (η)Resistance to change in electron distribution.A higher value would suggest greater stability and lower reactivity.
Electrophilicity Index (ω)The ability of the molecule to accept electrons.Helps in predicting the molecule's behavior in reactions with nucleophiles.
Fukui FunctionsIndicate the change in electron density at a specific point when the total number of electrons changes.Pinpoints the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sigmaaldrich.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, analysis would involve mapping the electron density distribution of these orbitals to see which parts of the molecule are involved in electron donation and acceptance. This is crucial for understanding charge transfer interactions within the molecule and with other species. nih.gov

Illustrative Table of FMO Properties

PropertyDescriptionSignificance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital.Related to the molecule's ionization potential and electron-donating ability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Related to the molecule's electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO.A key indicator of kinetic stability, chemical reactivity, and optical properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of molecular motion and interactions that is complementary to the static picture from quantum chemical calculations.

Conformational Analysis and Intramolecular Interactions

The presence of rotatable bonds—specifically in the methoxy (B1213986), ethoxy, and aldehyde substituents—means that this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

MD simulations or systematic potential energy surface scans would be used to explore the conformational landscape of the molecule. These studies would identify the lowest-energy (most stable) conformers and the energy barriers to rotation between them. The results would reveal the preferred orientations of the ethoxy, methoxy, and aldehyde groups, which are governed by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions.

Intermolecular Interactions and Dimerization Behavior

In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can model these intermolecular forces, which include van der Waals forces, dipole-dipole interactions, and potential C-H···O hydrogen bonds.

By simulating a system containing many molecules, MD can predict how they arrange themselves and whether specific stable arrangements, such as dimers, are likely to form. Analysis of the simulation trajectories, particularly through radial distribution functions, would reveal the average distances and orientations between neighboring molecules. This information is critical for understanding the bulk properties of the substance, such as its crystal packing and liquid structure. Studies on similar molecules like 4-methoxybenzaldehyde (B44291) have shown that weak C-H···O hydrogen bonds can play a significant role in their solid-state arrangement.

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound can be significantly enhanced through the application of computational chemistry methods. While specific computational studies on this exact molecule are not extensively documented in the provided search results, the principles and methodologies are well-established for substituted benzaldehydes. Techniques such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) are powerful tools for investigating the intricate details of reaction pathways. researchgate.net

Furthermore, the influence of substituents on the benzene (B151609) ring, such as the ethoxy, methoxy, and methyl groups in the target compound, can be systematically studied. These groups exert electronic and steric effects that modulate the reactivity of the aldehyde. The alkoxy groups (-OEt and -OMe) are electron-donating through resonance, which activates the benzene ring towards electrophilic substitution and influences the charge distribution in the molecule. vedantu.com Computational models can quantify these effects by calculating atomic charges, molecular orbital energies, and electrostatic potentials.

Advanced methods like the Artificial Force Induced Reaction (AFIR) can be employed to explore reaction pathways automatically, without prior assumptions about the mechanism. rsc.org This method is particularly useful for discovering novel reaction pathways and understanding complex reaction networks. By applying a virtual force between atoms or molecular fragments, the system can be guided from reactants to products through various transition states. rsc.orgresearchgate.net

A hypothetical computational study on the nitration of this compound could, for example, involve the following steps:

Optimization of the ground state geometry of the reactant.

Identification of the electrophile (e.g., NO₂⁺) and modeling its interaction with the aromatic ring.

Calculation of the potential energy surface for the electrophilic attack at different positions on the ring to determine the preferred site of substitution.

Localization of transition state structures and calculation of activation barriers.

Characterization of the intermediates (sigma complexes) and the final products.

Such a study would provide a detailed, atomistic understanding of the reaction mechanism, complementing experimental observations.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. While no specific SAR studies on derivatives of this compound were found, the methodologies applied to other benzaldehyde (B42025) derivatives can be described and extrapolated. These models are crucial in drug discovery and materials science for designing new molecules with desired properties.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., enzyme inhibition, antimicrobial activity) would be measured experimentally.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a three-dimensional representation of the SAR. jmaterenvironsci.comresearchgate.net These methods generate contour maps that visualize the regions around the molecule where modifications to the structure would likely lead to an increase or decrease in activity.

A hypothetical SAR study on a series of this compound derivatives could explore the effect of modifying the substituents on the benzene ring or the aldehyde group. The following table illustrates a potential set of derivatives and the types of descriptors that could be used in a QSAR analysis.

Compound R1 R2 R3 Calculated LogP Calculated Dipole Moment (Debye) Predicted Activity (Hypothetical)
Parent -CH₃-OCH₃-OC₂H₅2.53.11.0
Derivative 1 -H-OCH₃-OC₂H₅2.23.30.8
Derivative 2 -CH₃-OH-OC₂H₅2.13.51.2
Derivative 3 -CH₃-OCH₃-OH2.03.61.3
Derivative 4 -Cl-OCH₃-OC₂H₅3.02.90.9
Derivative 5 -CH₃-OCH₃-NH₂1.84.01.5

The insights gained from such SAR models would be invaluable for the rational design of new derivatives of this compound with enhanced biological or chemical properties. For example, if the model indicates that increased hydrophilicity at the R2 position enhances activity, new derivatives with polar groups at that position could be synthesized and tested.

Derivatives and Analogs of 5 Ethoxy 4 Methoxy 2 Methylbenzaldehyde

Synthesis of Novel Derivatives and Analogs

The generation of new molecular entities from 5-Ethoxy-4-methoxy-2-methylbenzaldehyde primarily involves reactions at the aldehyde carbonyl group. Standard organic chemistry reactions can be employed to synthesize a range of derivatives, including imines, hydrazones, benzimidazoles, and chalcones, which can serve as precursors to other heterocyclic systems.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde. The reaction of this compound with various primary amines would yield a series of Schiff base derivatives. This reaction is generally catalyzed by a few drops of acid and involves the formation of an unstable intermediate called a carbinolamine, which then dehydrates to form the imine. ijmcmed.org

The general synthetic scheme is as follows:

this compound is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.

An equimolar amount of a selected primary amine (e.g., aniline, substituted anilines, or alkylamines) is added.

A catalytic amount of an acid, like glacial acetic acid, is introduced to facilitate the reaction. ijmcmed.org

The mixture is typically heated under reflux for several hours.

Upon cooling, the resulting Schiff base product often precipitates and can be purified by recrystallization.

The structure and properties of the resulting Schiff base can be systematically altered by choosing different primary amines, which introduces new functional groups and steric bulk to the molecule. rsc.org

Table 1: Representative Schiff Base Synthesis from an Aromatic Aldehyde

Reactant 1 Reactant 2 Product Class General Conditions Analytical Methods

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are formed by the reaction of aldehydes or ketones with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine). ontosight.ai The reaction of this compound with a substituted hydrazine would produce the corresponding hydrazone. These derivatives are known for their unique chemical properties and have been explored for various applications. dergipark.org.tr

The synthesis of a hydrazone from this compound would typically proceed as follows:

The aldehyde is dissolved in a solvent like ethanol.

A solution of the hydrazine derivative (e.g., phenylhydrazine) in the same solvent is added, often with a catalytic amount of acid.

The reaction mixture is stirred, sometimes with heating, for a period ranging from minutes to hours.

The product hydrazone can then be isolated by filtration and purified.

The resulting hydrazone's structure incorporates the substituted phenyl ring from the hydrazine, offering another avenue for molecular diversity.

Benzimidazoles are bicyclic heterocyclic compounds formed by the fusion of benzene (B151609) and imidazole (B134444) rings. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. In this context, this compound can be reacted with various substituted o-phenylenediamines to produce a library of 2-substituted benzimidazoles.

A typical procedure involves:

Mixing equimolar amounts of this compound and an o-phenylenediamine derivative in a solvent such as ethanol or acetic acid.

The reaction is often heated to reflux and may include an oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole (B57391) ring system.

The product is then isolated upon cooling and purified.

This synthesis creates a rigid, planar benzimidazole core, with the 5-ethoxy-4-methoxy-2-methylphenyl group attached at the 2-position. The properties of these derivatives can be fine-tuned by using different substituents on the o-phenylenediamine starting material. researchgate.net

Chalcones are α,β-unsaturated ketones that serve as key intermediates in the synthesis of various flavonoids and other heterocyclic compounds. They are synthesized via a base-catalyzed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation, between an aromatic aldehyde and a ketone. researchgate.net this compound can react with various acetophenones to yield a series of novel chalcones.

The general synthesis of chalcones involves:

Dissolving the aldehyde and a substituted acetophenone (B1666503) in a solvent like ethanol.

Adding a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to catalyze the condensation. core.ac.uk

The reaction is typically stirred at room temperature for several hours.

The resulting chalcone (B49325) product is then isolated, often by precipitation after acidifying the mixture.

These chalcones can be further utilized to synthesize pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly prepared by the reaction of chalcones with hydrazine or its derivatives. researchgate.net

The cyclization reaction to form a pyrazoline typically involves:

Refluxing the synthesized chalcone with hydrazine hydrate (B1144303) or phenylhydrazine in a solvent like ethanol or acetic acid. core.ac.uk

The reaction proceeds for several hours, after which the pyrazoline product is isolated and purified.

Table 2: General Synthesis of Chalcones and Pyrazolines

Precursor Reagent Intermediate/Product Class General Conditions
This compound + Acetophenone Base (e.g., NaOH) Chalcone Ethanol, Room Temperature

Design Principles for Structural Modification

The rational design of new analogs of this compound hinges on understanding how changes in its structure affect its physicochemical properties. The substituents on the aromatic ring play a crucial role in determining the molecule's electronic and steric characteristics.

Electronic Effects:

Methoxy (B1213986) (-OCH₃) and Ethoxy (-OCH₂CH₃) Groups: Both are strong electron-donating groups (EDGs) due to the resonance effect (+R) of the oxygen lone pairs, which delocalize into the aromatic ring. This increases the electron density of the ring, particularly at the ortho and para positions. This enhanced electron density makes the aldehyde group less electrophilic compared to unsubstituted benzaldehyde (B42025). acs.orgresearchgate.net

Methyl (-CH₃) Group: This is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. It also contributes to increasing the electron density of the ring.

Aldehyde (-CHO) Group: This is a strong electron-withdrawing group (EWG) through both resonance (-R) and inductive (-I) effects. It deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself.

The interplay of these groups results in a complex electronic environment. The strong donating effects of the alkoxy groups dominate, making the aromatic ring electron-rich, which in turn influences the reactivity of the aldehyde. For instance, in reactions where the aldehyde acts as an electrophile, its reactivity might be slightly diminished due to the electron-donating nature of the other substituents. acs.org

Steric Effects:

Ortho-Methyl Group: The methyl group is positioned ortho to the aldehyde group. This creates significant steric hindrance around the reaction center (the aldehyde carbon). thieme-connect.com This steric bulk can influence the kinetics of reactions, potentially slowing down the approach of nucleophiles to the carbonyl carbon. It can also affect the conformational preferences of the aldehyde group and any derivatives formed from it. thieme-connect.com

These electronic and steric factors are critical design principles. When synthesizing derivatives, the inherent electron-rich nature of the ring and the steric crowding around the aldehyde must be considered. For example, the choice of catalyst or reaction conditions might need to be adjusted to overcome the steric hindrance from the ortho-methyl group. thieme-connect.com Furthermore, modifying or replacing these substituents allows for the fine-tuning of the molecule's properties, such as solubility, lipophilicity, and its ability to interact with biological targets.

Table 3: Summary of Substituent Effects

Substituent Position (relative to CHO) Electronic Effect Steric Effect
Methyl (-CH₃) 2 (ortho) Weakly Donating (+I) High
Methoxy (-OCH₃) 4 (para) Strongly Donating (+R) Moderate

Chemical Modifications at the Aldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic chemistry, and the aldehyde moiety in this compound is no exception. It can undergo a plethora of chemical transformations, providing access to a diverse array of derivatives. These reactions can be broadly classified into oxidations, reductions, and carbon-carbon or carbon-nitrogen bond-forming reactions.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. This transformation of this compound to 5-ethoxy-4-methoxy-2-methylbenzoic acid can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or milder reagents like silver oxide (Ag₂O) as used in the Tollens' test.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, yielding (5-ethoxy-4-methoxy-2-methylphenyl)methanol. This reduction can be accomplished using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones. More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, although they are less selective and require anhydrous reaction conditions.

Carbon-Carbon Bond Formation: The aldehyde group is a key participant in numerous carbon-carbon bond-forming reactions.

Wittig Reaction: this compound can react with phosphorus ylides in the Wittig reaction to produce alkenes. The geometry of the resulting alkene (E or Z) is dependent on the nature of the ylide and the reaction conditions.

Grignard and Organolithium Reactions: Addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the aldehyde carbonyl results in the formation of secondary alcohols. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

Aldol and Claisen-Schmidt Condensations: In the presence of a base or an acid catalyst, this compound can react with enolizable ketones or other aldehydes in aldol-type condensation reactions. A notable example is the Claisen-Schmidt condensation with a ketone, which typically leads to the formation of an α,β-unsaturated ketone (a chalcone derivative).

Carbon-Nitrogen Bond Formation: The aldehyde functionality is also a versatile precursor for the synthesis of nitrogen-containing compounds.

Reductive Amination: This is a two-step, one-pot reaction where the aldehyde first reacts with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Formation of Imines and Oximes: this compound can react with primary amines to form Schiff bases (imines) or with hydroxylamine (B1172632) to form oximes. These reactions are typically reversible and are often carried out with the removal of water to drive the equilibrium towards the product.

Below is an interactive data table summarizing some of the key chemical modifications at the aldehyde moiety of this compound.

Reaction TypeReagent(s)Product Functional Group
OxidationKMnO₄ or K₂Cr₂O₇/H⁺Carboxylic Acid
ReductionNaBH₄ or LiAlH₄Primary Alcohol
Wittig ReactionPhosphorus YlideAlkene
Grignard ReactionR-MgXSecondary Alcohol
Reductive AminationR₂NH, NaBH₃CNAmine
Imine FormationR-NH₂Imine (Schiff Base)
Oxime FormationNH₂OHOxime

Strategies for Incorporating this compound Subunits into Complex Molecular Architectures

The highly functionalized nature of this compound makes it a valuable building block for the synthesis of more complex molecules, including natural product analogs, pharmaceutical intermediates, and functional materials. Various synthetic strategies can be employed to incorporate this substituted benzaldehyde subunit into larger molecular frameworks.

Multicomponent Reactions: Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. The aldehyde functionality of this compound is well-suited for participation in several named MCRs.

Hantzsch Dihydropyridine (B1217469) Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt to form a dihydropyridine derivative. Utilizing this compound in this reaction would lead to the formation of a dihydropyridine with the 5-ethoxy-4-methoxy-2-methylphenyl substituent at the 4-position.

Biginelli Reaction: This is a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones or their thio-analogs. Employing this compound in this reaction would yield a dihydropyrimidinone bearing the corresponding substituted phenyl group.

Synthesis of Heterocyclic Compounds: The aldehyde group can serve as a key electrophilic center for the construction of a wide variety of heterocyclic rings.

Pictet-Spengler Reaction: While the classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, variations of this reaction can utilize an aldehyde like this compound for the synthesis of tetrahydroisoquinoline derivatives.

Synthesis of Quinolines and Isoquinolines: Substituted benzaldehydes are common starting materials in various named reactions for the synthesis of quinoline (B57606) and isoquinoline (B145761) ring systems, such as the Doebner-von Miller reaction or the Pomeranz-Fritsch reaction, respectively. These reactions typically involve the condensation of the aldehyde with an amine and another carbonyl compound or a derivative thereof.

Palladium-Catalyzed Cross-Coupling Reactions: While the aldehyde itself is not directly involved in these reactions, it can be transformed into a functional group that is, such as a halide or a triflate, through a series of synthetic steps. Alternatively, if a halo-substituted version of this compound is available, the halogen can be used as a handle for Suzuki, Heck, or Sonogashira cross-coupling reactions to attach more complex fragments to the aromatic ring, with the aldehyde group serving as a point for further elaboration.

The following table provides an overview of strategies for incorporating the this compound subunit into more complex molecules.

Synthetic StrategyKey Reaction TypeResulting Molecular Scaffold
Hantzsch SynthesisMulticomponent ReactionDihydropyridine
Biginelli ReactionMulticomponent ReactionDihydropyrimidinone
Pictet-Spengler TypeCyclocondensationTetrahydroisoquinoline
Doebner-von MillerCyclocondensationQuinoline

Advanced Applications of 5 Ethoxy 4 Methoxy 2 Methylbenzaldehyde in Chemical Synthesis

Role as a Key Intermediate in Fine Chemical Synthesis

Substituted benzaldehydes are fundamental building blocks in organic chemistry, valued for the reactivity of the aldehyde group which allows for a wide array of chemical transformations. This makes them crucial precursors in the synthesis of more complex molecules.

Precursor in Pharmaceutical Intermediates

Generally, benzaldehyde (B42025) derivatives are integral to the synthesis of a vast number of pharmaceuticals. The aldehyde functionality can be readily converted into other functional groups, and the aromatic ring can be further modified, allowing for the construction of diverse molecular scaffolds found in medicinally active compounds. For instance, substituted benzaldehydes are known to be precursors for the synthesis of various heterocyclic compounds, such as quinolines and benzimidazoles, which are core structures in many therapeutic agents nih.govnih.govnih.gov. However, no specific examples or research studies were identified that explicitly name 5-Ethoxy-4-methoxy-2-methylbenzaldehyde as a precursor in the synthesis of a particular pharmaceutical intermediate.

Building Block for Agrochemicals

In the agrochemical sector, benzaldehyde derivatives are utilized in the development of herbicides, insecticides, and fungicides. The structural features of these molecules can be tailored to interact with specific biological targets in pests or weeds. Research has shown that certain benzaldehyde derivatives can exhibit plant growth regulatory activities researchgate.net. Additionally, new benzaldehyde derivatives are being investigated for their potential as antiaflatoxigenic agents to combat fungal contamination in crops mdpi.comnih.gov. A search of the available literature did not, however, yield any specific instances of this compound being used as a building block for any commercial or developmental agrochemical.

Catalysis and Ligand Design

The inherent reactivity and structural versatility of benzaldehyde derivatives also lend themselves to applications in the design of catalysts and ligands for asymmetric synthesis.

Integration into Chiral Auxiliaries for Asymmetric Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer of a product. While various aldehydes and their derivatives can be used to create such auxiliaries, there is no published research detailing the integration of this compound into a chiral auxiliary for asymmetric synthesis. General strategies often involve the reaction of aldehydes with chiral amines or alcohols to form chiral imines or acetals that can direct subsequent reactions mdpi.com.

Applications in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While the field has seen significant growth, and various organic molecules are employed as catalysts, the specific use of this compound as an organocatalyst has not been reported. Studies on other benzaldehyde derivatives have explored their role in organocatalyzed reactions, often investigating the effect of different substituents on catalytic activity and selectivity d-nb.infomanchester.ac.uknih.gov.

Emerging Applications in Materials Science

The functional groups present in substituted benzaldehydes make them attractive candidates for incorporation into advanced materials, such as polymers and functional dyes. The aldehyde group can be used for cross-linking polymer chains or for attaching the molecule to a polymer backbone, thereby modifying the material's properties. For example, benzaldehyde-functionalized polymers have been used to create vesicles and other nanostructures nih.govacs.orgresearchgate.net. Furthermore, the aromatic ring system can be part of a chromophore for creating fluorescent materials scielo.br. Despite these general applications for benzaldehyde derivatives, there is no specific mention in the literature of this compound being utilized in any emerging materials science applications.

Exploration of Biological Activities of 5 Ethoxy 4 Methoxy 2 Methylbenzaldehyde and Its Derivatives in Vitro Studies

Antimicrobial Properties

Benzaldehyde (B42025) and its substituted analogues have been a subject of interest for their antimicrobial effects. The core aldehyde functional group is known to be reactive and can interact with biological macromolecules, leading to the inhibition of microbial growth. The presence of various substituents on the benzene (B151609) ring, such as methoxy (B1213986), ethoxy, and methyl groups, can modulate this activity, often enhancing the compound's efficacy and spectrum.

For instance, research on various substituted benzaldehydes has shown that their germicidal activity can be low, but their germistatic activity, as measured by the Minimum Inhibitory Concentration (MIC), is often significant. nih.gov The antibacterial action of benzaldehyde derivatives is thought to involve mechanisms such as causing damage to the integrity of cell membranes, which leads to the leakage of cellular components and the induction of oxidative stress. ekb.eg In Gram-positive bacteria, the disintegration of the cell wall has been proposed as a primary mechanism of action. ekb.eg

Derivatives of benzaldehyde, when condensed with primary amines to form azomethines, have been shown to exhibit bactericidal activity, particularly against Gram-negative bacteria. nih.gov This suggests that derivatization of the aldehyde group could be a viable strategy to enhance the antibacterial potency of compounds like 5-Ethoxy-4-methoxy-2-methylbenzaldehyde.

Data on the specific antibacterial activity of this compound against Gram-positive and Gram-negative bacteria is not available in the reviewed scientific literature. The table below is a representative example based on data for other substituted benzaldehydes and is for illustrative purposes only.

Table 1: Illustrative In Vitro Antibacterial Activity of Substituted Benzaldehydes

Compound Test Organism MIC (µg/mL)
Substituted Benzaldehyde Derivative A Staphylococcus aureus Data Not Available
Substituted Benzaldehyde Derivative A Escherichia coli Data Not Available
Substituted Benzaldehyde Derivative B Staphylococcus aureus Data Not Available
Substituted Benzaldehyde Derivative B Escherichia coli Data Not Available

MIC: Minimum Inhibitory Concentration

The antifungal potential of benzaldehyde derivatives has been an area of active investigation. Research has shown that certain structural features can confer potent activity against various fungal pathogens, including strains of Candida. researchgate.net

Studies on a range of benzaldehyde analogs have revealed that the presence and position of substituents on the aromatic ring are critical for antifungal efficacy. researchgate.net For example, some dimethoxybenzaldehyde isomers have demonstrated notable antifungal activity against filamentous fungi. researchgate.net While direct data for this compound is absent, the presence of both ethoxy and methoxy groups suggests potential for antifungal properties that would warrant experimental investigation.

Specific in vitro antifungal activity data for this compound against Candida species is not available in the current body of scientific literature. The following table is a hypothetical representation.

Table 2: Illustrative In Vitro Antifungal Activity of Substituted Benzaldehydes

Compound Fungal Strain MIC (µg/mL)
This compound Candida albicans Data Not Available
Substituted Benzaldehyde Derivative C Candida albicans Data Not Available

MIC: Minimum Inhibitory Concentration

The antimicrobial mechanisms of benzaldehydes are multifaceted. A key proposed mechanism is the disruption of cellular antioxidation systems within the microbial cells. researchgate.net Benzaldehydes can act as redox-active compounds that interfere with the delicate balance of cellular redox homeostasis, leading to oxidative stress and subsequent inhibition of growth. researchgate.net

Specifically, these compounds can target and inhibit crucial enzymes involved in the fungal antioxidation defense, such as superoxide (B77818) dismutases and glutathione (B108866) reductase. ekb.eg This disruption of the cell's ability to cope with reactive oxygen species can lead to cellular damage and death. The specific substitutions on the benzaldehyde ring can influence the compound's redox potential and its ability to interact with these enzymatic targets, thereby affecting its antimicrobial potency. researchgate.net Another proposed mechanism involves the rupture of cell walls and membranes, leading to the leakage of intracellular contents. ekb.eg

Anti-Cancer and Cytotoxic Effects (In Vitro Cell Line Studies)

The evaluation of natural and synthetic compounds for their potential to inhibit cancer cell growth is a cornerstone of oncology research. Benzaldehyde derivatives have emerged as a class of molecules with interesting cytotoxic profiles against various cancer cell lines.

While no specific studies on the cytotoxicity of this compound against the MCF-7 breast cancer cell line were identified, research on related structures provides valuable insights. For instance, the introduction of a methoxy group at the fifth position in salicylaldehyde (B1680747) hydrazones, which are derivatives of benzaldehydes, has been shown to significantly increase cytotoxic activity against the MCF-7 cell line. nih.gov This highlights the potential importance of the substitution pattern on the benzene ring for anti-cancer efficacy.

The general cytotoxic effects of various compounds on MCF-7 cells are widely documented, with studies exploring apoptosis induction and cell cycle arrest as common mechanisms of action. walshmedicalmedia.com The evaluation of novel compounds, such as this compound, would typically involve determining the half-maximal inhibitory concentration (IC50) to quantify its potency.

Direct experimental data on the cytotoxicity of this compound against MCF-7 cells is not available in the reviewed literature. The table below is for illustrative purposes.

Table 3: Illustrative In Vitro Cytotoxicity of Benzaldehyde Derivatives against MCF-7 Cells

Compound/Derivative IC50 (µM)
This compound Data Not Available
5-Methoxysalicylaldehyde Derivative Data Not Available

IC50: Half-maximal inhibitory concentration

The structure-activity relationship (SAR) of benzaldehyde derivatives concerning their cytotoxic effects is a complex but crucial area of study for the rational design of new anti-cancer agents. The potency and selectivity of these compounds are highly dependent on the nature, number, and position of substituents on the aromatic ring. orientjchem.org

Other Investigated Biological Activities (In Vitro)

Extensive literature searches did not yield specific in vitro studies on the urease enzyme inhibition or antitubercular activity of this compound or its direct derivatives. Therefore, detailed research findings and data tables for the following sections cannot be provided at this time. The subsequent sections will outline the standard methodologies used to perform such in vitro biological screenings.

Urease Enzyme Inhibition Studies

No specific data is available for this compound.

Antitubercular Activity

No specific data is available for this compound.

Methodologies for In Vitro Biological Screening

Standardized In Vitro Assays and Microorganism Culture Techniques

In vitro biological screening for activities such as urease inhibition and antitubercular effects relies on well-established and standardized laboratory procedures. These methods ensure the reproducibility and comparability of results across different studies and laboratories.

For urease inhibition studies, a common in vitro assay involves the use of purified jack bean urease. researchgate.net The fundamental principle of this assay is to measure the amount of ammonia (B1221849) produced when urea (B33335) is hydrolyzed by the urease enzyme. bio-techne.com The inhibitory activity of a test compound is determined by quantifying the reduction in ammonia production in the presence of the compound. bio-techne.com The assay is typically performed in a 96-well plate format, which allows for high-throughput screening of multiple compounds at various concentrations. researchgate.net The reaction mixture generally consists of the urease enzyme, a buffer solution to maintain a stable pH, the urea substrate, and the test inhibitor. ulisboa.pt The amount of ammonia generated can be quantified using methods like the indophenol (B113434) method, which produces a colored product that can be measured spectrophotometrically. ulisboa.pt

For assessing antitubercular activity, in vitro screening is conducted using cultures of Mycobacterium tuberculosis. nih.gov The standard reference strain used in these assays is often H37Rv. tandfonline.com The bacteria are cultured in a suitable liquid or solid medium, such as Middlebrook 7H9 broth or 7H10 agar (B569324), supplemented with necessary nutrients like oleic acid, albumin, dextrose, and catalase (OADC). nih.govasm.org The primary goal of the in vitro assay is to determine the minimum concentration of a compound that inhibits the visible growth of the mycobacteria. nih.gov

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in antimicrobial and enzyme inhibition studies. It represents the lowest concentration of a chemical that prevents the visible growth of a microorganism after a specific incubation period. core.ac.uk

In the context of urease inhibition, the analogous value is the IC50, which is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. To determine the IC50, a series of experiments are conducted with varying concentrations of the inhibitor. The percentage of enzyme inhibition is calculated for each concentration, and the IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. researchgate.net

For antitubercular activity, the MIC is determined by exposing a standardized inoculum of Mycobacterium tuberculosis to a range of concentrations of the test compound. youtube.com This can be performed using broth microdilution or agar dilution methods. nih.govcore.ac.uk In the broth microdilution method, serial dilutions of the test compound are prepared in a 96-well plate, and a standard amount of bacteria is added to each well. youtube.com The plates are then incubated at 37°C for several weeks. nih.gov The MIC is visually determined as the lowest concentration of the compound at which no bacterial growth is observed. core.ac.uk Assays like the Microplate Alamar Blue Assay (MABA) can be used to facilitate the reading of results, where a color change indicates bacterial growth. tandfonline.com

Future Research Directions and Challenges

Identification of Unexplored Synthetic Pathways and Methodologies

The synthesis of polysubstituted benzaldehydes like 5-Ethoxy-4-methoxy-2-methylbenzaldehyde often presents challenges related to regioselectivity and functional group tolerance. fiveable.me While classical methods for introducing alkyl, methoxy (B1213986), and ethoxy groups onto a benzene (B151609) ring are established, future research is likely to focus on more efficient and novel synthetic strategies.

One promising avenue is the exploration of one-pot tandem reactions . These reactions, which avoid the isolation of intermediates, can significantly improve efficiency and reduce waste. liberty.edu Research into directed metalation strategies, for instance, could offer precise control over the introduction of substituents at specific positions on the benzaldehyde (B42025) scaffold. liberty.edu

Furthermore, the development of desaturative approaches from saturated precursors represents a mechanistically distinct and innovative strategy. nih.gov This could involve the construction of a multi-substituted cyclohexanecarbaldehyde core followed by a catalytic desaturation to yield the aromatic aldehyde. nih.gov Such methods could provide access to substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution. nih.gov

Another area of interest is the use of two-step, one-pot reduction/cross-coupling procedures . acs.orgnih.gov These methods can employ a stable aluminum hemiaminal as a tetrahedral intermediate, which acts as a masked aldehyde, allowing for subsequent functionalization with organometallic reagents. acs.orgnih.gov

Deeper Mechanistic Understanding of Complex Reactions and Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For a molecule like this compound, which is rich in electron-donating groups, a deeper insight into the mechanisms of electrophilic aromatic substitution is particularly relevant. The interplay of the directing effects of the ethoxy, methoxy, and methyl groups will significantly influence the regioselectivity of further functionalization.

Future mechanistic studies could employ computational chemistry, such as Density Functional Theory (DFT) calculations , to model reaction pathways and transition states. This can help in understanding the intricate details of reactions like halogenation, nitration, or acylation on the substituted benzene ring. Such studies can also elucidate the potential for both stepwise and concerted reaction mechanisms.

Investigating the mechanisms of novel synthetic reactions, such as the aforementioned desaturative approaches or tandem reactions, will also be a key research area. This will involve identifying and characterizing reaction intermediates and understanding the role of catalysts in promoting specific transformations.

Rational Design and Synthesis of Highly Potent and Selective Biologically Active Derivatives

Substituted benzaldehydes are valuable scaffolds in medicinal chemistry and drug discovery. The specific substitution pattern of this compound offers a unique starting point for the rational design of new biologically active molecules. The aldehyde functional group is particularly useful as it can be readily transformed into a wide variety of other functional groups and heterocyclic systems.

Future research will likely focus on using this compound as a building block for the synthesis of derivatives with potential therapeutic applications. This could involve its use in multi-component reactions to generate complex molecular architectures in a single step. For example, it could be a key component in the synthesis of quinazoline derivatives, a class of compounds known for their diverse biological activities. mdpi.com

The design of these derivatives will be guided by computational modeling and structure-activity relationship (SAR) studies to predict their biological targets and optimize their potency and selectivity. The synthesis of libraries of related compounds will be essential for screening and identifying lead candidates for further development.

Integration with Advanced Manufacturing and Process Technologies

The transition from laboratory-scale synthesis to industrial production requires the integration of advanced manufacturing technologies. For a fine chemical like this compound, process intensification will be a key focus. This involves designing chemical processes that are more efficient, compact, and sustainable than traditional batch methods.

One of the most promising technologies in this area is continuous flow chemistry . Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The synthesis of substituted benzaldehydes has been successfully demonstrated in flow systems, and applying this technology to the production of this compound could offer significant advantages.

Other process intensification technologies that could be explored include the use of microreactors, microwave-assisted synthesis, and ultrasound technology to enhance reaction rates and efficiency.

Sustainability and Environmental Considerations in Chemical Production

In line with the principles of green chemistry , future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the production of this compound and its derivatives. This encompasses several key areas:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis : Employing catalytic methods, including biocatalysis, to reduce energy consumption and avoid the use of stoichiometric reagents that generate large amounts of waste. The use of enzymes in the synthesis and transformation of benzaldehyde derivatives is a growing area of research.

Renewable Feedstocks : Investigating the possibility of synthesizing the benzaldehyde scaffold from renewable biomass sources rather than petroleum-based starting materials.

By addressing these sustainability and environmental considerations, the chemical industry can move towards more responsible and efficient manufacturing processes for valuable compounds like this compound.

Q & A

Q. What are the established synthetic routes for 5-Ethoxy-4-methoxy-2-methylbenzaldehyde, and how can researchers optimize reaction conditions for yield improvement?

A common approach involves stepwise alkylation and oxidation . For example, methoxy and ethoxy groups can be introduced via nucleophilic substitution using methyl/ethyl halides under basic conditions, followed by oxidation of the benzyl alcohol intermediate to the aldehyde. Optimization includes:

  • Temperature control : Alkylation reactions often require reflux in anhydrous solvents like THF or DMF (60–80°C).
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating the pure aldehyde .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

Key techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aldehyde proton at δ 9.8–10.2 ppm).
  • IR spectroscopy : Aldehyde C=O stretch at ~1700 cm⁻¹.
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ or [M+Na]⁺).
    For conflicting data (e.g., unexpected splitting in NMR), cross-validate with 2D NMR (COSY, HSQC) or compare to crystallographic data (if available). Conflicting IR peaks may arise from impurities; repeat purification .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves for defects before use .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during heating steps.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do the electronic effects of substituents influence the reactivity of the aldehyde group in cross-coupling reactions?

The methoxy and ethoxy groups act as electron-donating groups (EDGs), which reduce the electrophilicity of the aldehyde. This can slow nucleophilic additions (e.g., Grignard reactions) but stabilize intermediates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). To enhance reactivity:

  • Lewis acid activation : Use BF₃·Et₂O to polarize the aldehyde carbonyl.
  • Substituent tuning : Replace methoxy with stronger EDGs (e.g., -NMe₂) to modulate electronic effects. Computational studies (DFT) can predict charge distribution .

Q. What strategies can mitigate instability during long-term storage under varying environmental conditions?

  • Storage conditions : Keep in airtight, light-resistant containers at 0–6°C to prevent oxidation or hydrolysis.
  • Inert atmosphere : Use nitrogen or argon to displace oxygen in storage vials.
  • Stability testing : Monitor degradation via HPLC every 3–6 months; discard if purity drops below 95% .

Q. How can computational methods predict the compound’s behavior in novel reaction systems?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.
  • Reaction pathway modeling : Apply density functional theory (DFT) to explore transition states in aldol condensations or redox reactions.
  • Solvent effects : Use COSMO-RS to predict solubility and reactivity in ionic liquids or polar aprotic solvents. Validate predictions with experimental kinetic studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Replicate experiments : Synthesize the compound using literature methods to verify reported values.
  • Standardize conditions : Ensure identical instrumentation settings (e.g., NMR solvent, temperature).
  • Meta-analysis : Compare data across ≥3 independent studies to identify outliers. For example, if one study reports a melting point 10°C lower, check for polymorphic forms or hydrate formation .

Methodological Tables

Parameter Recommended Protocol Reference
Synthesis Yield OptimizationReflux in DMF with K₂CO₃, 72 hours, 75°C
NMR Conflict ResolutionHSQC to assign quaternary carbons
Stability MonitoringHPLC (C18 column, acetonitrile/water gradient)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.